molecular formula C20H12N4O4 B116628 1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione CAS No. 77280-58-1

1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione

Cat. No. B116628
CAS RN: 77280-58-1
M. Wt: 372.3 g/mol
InChI Key: IEMFDYPKHKLPGO-UHFFFAOYSA-N
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Description

The compound “1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also has diazenyl and phenyl groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrrole ring, phenyl groups, and diazenyl group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Supramolecular Polymers and Optical Properties

New building blocks based on derivatives of 1,4-diketopyrrolo[3,4-c]pyrrole (DPP) have been synthesized for the development of Zn2+/Cd2+-directed self-assembled metallo-supramolecular polymers. These polymers exhibit strong and broad visible absorption, making them potential candidates for photonic applications due to their low band gaps and significant optical absorption properties (Chen et al., 2014).

Luminescent Polymers

Highly luminescent polymers containing the DPP chromophore in the main chain have been synthesized, displaying strong fluorescence and high quantum yields. Such materials are promising for applications in optoelectronic devices due to their distinct optical and electrochemical properties (Zhang & Tieke, 2008).

Organic Corrosion Inhibitors

DPP derivatives have been identified as efficient organic inhibitors against the corrosion of carbon steel in hydrochloric acid medium. Their inhibition efficiency increases with concentration, showcasing their potential in materials science for protecting metals against corrosion (Zarrouk et al., 2015).

Crystallization-Induced Emission Enhancement

A series of DPP-based luminophores have been synthesized, demonstrating significant photoluminescent properties affected by structural modifications. These compounds exhibit aggregate-induced and crystallization-induced emission enhancement, which could be valuable for the development of new photoluminescent materials (Jin et al., 2011).

Electronic Applications

The exploration of DPP derivatives in the field of electronics has been promising, especially in the development of photovoltaic devices and organic electronics. For instance, conjugated polymers containing DPP units have been used as active materials in polymer solar cells, improving the power conversion efficiency due to their favorable electronic properties (Gironda et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O4/c25-17-9-10-18(26)23(17)15-5-1-13(2-6-15)21-22-14-3-7-16(8-4-14)24-19(27)11-12-20(24)28/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMFDYPKHKLPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301038734
Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,2-diazenediyldi-4,1-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione

CAS RN

77280-58-1
Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,2-diazenediyldi-4,1-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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